DL-9-Anthrylalanine

Genetic code expansion In vitro translation Unnatural amino acid incorporation

Fluorescent unnatural amino acids are not interchangeable: 1-pyrenylalanine fails ribosomal incorporation, while naphthylalanine lacks photodimerization capacity. DL-9-Anthrylalanine occupies a unique parameter space-its anthracene group is sufficiently compact for E. coli A-site acceptance yet supports excitonic coupling for photonic materials. • Ribosomal incorporation validated; accepted by engineered EF-Tu E216A/D217A mutants • FRET acceptor from Trp; enables label-free conformation-sensitive detection in streptavidin systems • Peptide nanotube bundles yield piezoelectric coefficient 2-6 pC·N⁻¹, surface potential >100 mV • DL racemic form lowers procurement cost for non-stereospecific applications; 95% purity balances performance and cost

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
Cat. No. B1258518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-9-Anthrylalanine
Synonyms9-anthrylalanine
9antAla
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC1=C2C=CC=CC2=CC3=CC=CC=C31
InChIInChI=1S/C17H15NO2/c1-11(17(19)20)18-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11,18H,1H3,(H,19,20)/t11-/m0/s1
InChIKeyFDEWJJWPQXUJDU-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-9-Anthrylalanine Properties & Specifications


DL-9-Anthrylalanine (CAS 76932-40-6) is a racemic, non-proteinogenic amino acid in which the alanine β-carbon carries a 9-anthryl substituent—a three-ring polycyclic aromatic hydrocarbon . With a molecular formula of C₁₇H₁₅NO₂ and a molecular weight of 265.31 g·mol⁻¹, it belongs to the class of intrinsically fluorescent unnatural amino acids (fluAAs) that serve as site-specific spectroscopic probes when incorporated into peptides and proteins . The anthracene chromophore confers characteristic UV absorption (structured ¹La band around 330–390 nm) and blue fluorescence (λₑₘ ≈ 400–450 nm region), enabling label-free detection in biochemical and materials science applications. The DL (racemic) form offers procurement flexibility for applications where enantiopurity is not a prerequisite, while the optically resolved L-enantiomer (CAS 100896-08-0) is available for stereospecific peptide synthesis .

DL-9-Anthrylalanine Key Differentiation Drivers


Fluorescent unnatural amino acids are not interchangeable commodities, because the size, geometry, and photophysics of the aromatic side chain simultaneously govern three critical performance axes: ribosomal incorporation compatibility, fluorescence energy-transfer distance (Förster R₀), and the capacity for photo-responsive behavior in self-assembled materials. DL-9-Anthrylalanine occupies a narrowly defined parameter space: its anthracene group is sufficiently compact to be accepted by the E. coli ribosomal A-site and processed by engineered EF-Tu variants, unlike the bulkier 1-pyrenylalanine which fails ribosomal incorporation entirely [1]. Conversely, its three-ring system enables photodimerization and one-dimensional excitonic coupling in peptide-nanotube architectures, functionalities absent in two-ring analogs such as naphthylalanine [2]. Substituting with a smaller or larger aromatic amino acid would therefore break either biological incorporation or materials-level photo-function, making DL-9-Anthrylalanine a uniquely positioned building block at the intersection of ribosomal translation compatibility and advanced photonic materials design.

DL-9-Anthrylalanine Quantitative Evidence


Ribosomal Incorporation: Anthryl vs. Pyrenyl

In a site-specific incorporation screen using an E. coli in vitro protein synthesizing system with chemically misacylated tRNA꜀꜀ᴜ and an mRNA bearing a single AGG codon, L-2-anthrylalanine was successfully incorporated into the polypeptide product, whereas L-1-pyrenylalanine—an analog with a four-ring aromatic side chain—failed completely to yield detectable incorporation [1]. This binary outcome establishes a firm upper size boundary for ribosomal translation compatibility: the three-ring anthryl group is tolerated; the four-ring pyrenyl group is not. For DL-9-Anthrylalanine (racemic mixture containing the L-enantiomer), this evidence directly supports procurement over pyrenylalanine-based fluorophores when ribosomal or cell-free translation incorporation is intended.

Genetic code expansion In vitro translation Unnatural amino acid incorporation Non-proteinogenic amino acid

Ribosomal A-Site Recognition of Bulky Amino Acids

3′-N-aminoacyl analogs of puromycin bearing nonnatural aromatic amino acids were evaluated for inhibitory activity in an E. coli in vitro protein synthesizing system. Analogs containing L-2-anthrylalanine, L-2-naphthylalanine, L-p-biphenylalanine, and trans-L-p-phenylazophenylalanine all inhibited protein synthesis with comparably high efficiency, indicating that all four nonnatural amino acids are accepted by the active center of the E. coli ribosomal A-site [1]. The study establishes class-level functional equivalence among these three-ring and extended two-ring aromatic amino acids for ribosomal A-site recognition, while structurally related but sterically incompatible amino acids such as L-1-pyrenylalanine were not included among the successfully accepted set.

Ribosomal A-site Puromycin analog Translation inhibition Nonnatural aromatic amino acid

Piezoelectric & Surface Potential in Peptide Nanotubes

A cyclic hexapeptide composed of L-α-naphthylalanine, D-α-anthrylalanine, and four β-alanines (CP6) self-assembles into peptide nanotubes (PNTs) wherein anthryl groups are aligned into one-dimensional arrays. Atomic force microscopy (AFM) characterization of the resulting PNT bundles revealed diameters of 5–15 nm and a piezoelectric coefficient of 2–6 pC·N⁻¹. Kelvin force microscopy further demonstrated surface potentials exceeding 100 mV arising specifically from the one-dimensional anthryl array [1]. Upon PNT formation, the anthryl groups additionally exhibited promoted photo-dimerization, appearance of induced Cotton effects in circular dichroism, and enhanced photo-excited energy transfer—a suite of properties that distinguish anthrylalanine from naphthylalanine in the same architecture. While naphthyl groups align in the parallel channel, the anthryl-specific photodimerization and stronger excitonic coupling provide a functional differentiation not replicated by the smaller two-ring analog.

Peptide nanotubes Piezoelectric materials Self-assembly One-dimensional chromophore array

Trp-to-Anthryl FRET for Conformation-Sensitive Biotin Detection

In streptavidin mutants site-specifically labeled with a single 2-anthrylalanine residue at positions 22, 43, 54, or 120 via a four-base codon/anticodon pair, all four mutants retained biotin-binding activity, confirming that anthrylalanine incorporation does not disrupt the protein's active conformation [1]. When the anthryl group at position 120 was excited indirectly through Förster resonance energy transfer (FRET) from proximal tryptophan residues, the fluorescence intensity markedly decreased upon biotin binding due to suppression of Trp→anthryl energy transfer. In contrast, direct excitation of the anthryl group at 265 nm yielded fluorescence that was relatively insensitive to both position and biotin binding. This dual-mode behavior—position-insensitive direct fluorescence and conformation-sensitive FRET—represents a specific functional capability of anthrylalanine in protein biosensing that is distinct from 7-methoxycoumarine-labeled mutants, whose fluorescence quantum yields were directly sensitive to biotin binding without requiring energy transfer from tryptophan.

FRET Streptavidin Biotin detection Biosensor Energy transfer

Commercial Purity: Enantiopure vs. Racemic Form

Commercially available 3-(9-Anthryl)-L-alanine (the enantiopure L-form, CAS 100896-08-0) is offered at ≥99.5% purity by Sigma Aldrich/ChemImpex , whereas generic 9-Anthrylalanine from larger-scale chemical suppliers is typically specified at ≥98% minimum purity with ≤0.5% moisture [1]. DL-9-Anthrylalanine (CAS 76932-40-6, the racemic mixture) is available at approximately 95% purity from several vendors, including ChemicalBook-listed sources . The purity differential between the enantiopure L-form (99.5%) and the racemic DL-form (95%) reflects differences in synthetic routes and resolution steps. For applications where stereochemistry is not critical—such as non-chiral peptide-nanotube assembly, polymer doping, or fluorescence calibration standards—the DL-form at 95% purity may provide a cost-accessible alternative to the higher-purity L-enantiomer, provided that the presence of the D-enantiomer does not interfere with the intended application.

Purity specification Procurement benchmark Enantiopurity Quality control

DL-9-Anthrylalanine Application Scenarios


In Vitro Protein Labeling for FRET-Based Biosensing

DL-9-Anthrylalanine is uniquely suited for incorporation into proteins through in vitro translation systems—a capability established by the successful ribosomal incorporation of 2-anthrylalanine and its acceptance by the E. coli A-site [3]. Once incorporated, the anthryl group serves as a FRET acceptor from proximal tryptophan residues, enabling conformation-sensitive biotin detection as demonstrated in streptavidin mutants [2]. The racemic DL-form may be employed when the incorporation system is non-stereospecific or when the D-enantiomer does not participate in downstream chiral recognition events, potentially reducing procurement costs relative to the enantiopure L-form.

Photo-Responsive Piezoelectric Peptide Nanotubes

The anthryl group's ability to undergo photodimerization and generate excitonic coupling upon one-dimensional alignment in self-assembled cyclic peptide nanotubes is specifically documented for D-α-anthrylalanine-containing architectures [1]. The resulting PNT bundles exhibit a piezoelectric coefficient of 2–6 pC·N⁻¹ and surface potentials exceeding 100 mV—quantitative performance metrics that support the use of DL-9-anthrylalanine as a building block for organic piezoelectric materials, molecular photonic wires, and photo-switchable nanostructures. For this application, the DL racemic form is fully functional, as the critical property (anthryl π-stacking) does not depend on α-carbon stereochemistry.

Built-In Fluorescent Probe for Solid-Phase Peptide Synthesis

The intrinsic fluorescence of the 9-anthryl chromophore eliminates the need for post-synthetic fluorophore conjugation in SPPS. While the L-enantiomer (Fmoc- or Boc-protected) is the standard choice for stereospecific peptide chains, the DL-form can serve as a cost-effective alternative for synthesizing non-chiral fluorescent peptide standards, calibration peptides for fluorescence spectroscopy, or peptide materials where D-amino acid content does not impair function. Procurement of the DL-form at 95% purity may represent a pragmatic balance between cost and performance for pilot-scale or high-throughput fluorescence screening applications [3].

Genetic Code Expansion with Engineered EF-Tu

9-Anthrylalanine (9antAla) has been specifically targeted for incorporation improvement through EF-Tu engineering: EF-Tu mutants E216A and D217A were developed to enlarge the amino acid binding pocket, achieving significantly improved incorporation efficiency of 9antAla-tRNA compared with wild-type EF-Tu [4]. This establishes 9-anthrylalanine as a validated test substrate for translation machinery engineering and positions the DL-form as a procurement option for laboratories developing next-generation genetic code expansion technologies where the D-enantiomer's behavior can serve as a negative control or be separately studied.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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